

2-tert-butylpyridine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-tert-Butylpyridine

Cat. No.: B1266198

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An In-depth Technical Guide to 2-tertbutylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-tert-butylpyridine**, a valuable sterically hindered, non-nucleophilic base in organic synthesis. This document details its chemical identity, physical properties, synthesis methodologies, and key applications, with a focus on its utility in research and development, particularly in the pharmaceutical industry.

Core Chemical Identity

2-tert-butylpyridine is a substituted pyridine derivative characterized by the presence of a bulky tert-butyl group at the 2-position of the pyridine ring. This substitution imparts significant steric hindrance around the nitrogen atom, which is the cornerstone of its chemical reactivity and utility.



Identifier	Value	Reference
CAS Number	5944-41-2	[1]
Molecular Formula	С9Н13N	[1]
IUPAC Name	2-(2-methylpropan-2- yl)pyridine	
Synonyms	2-(1,1-dimethylethyl)pyridine, 2-t-Butylpyridine	[1]

Physicochemical Properties

The physical and chemical properties of **2-tert-butylpyridine** are summarized in the table below. Its properties make it a versatile reagent in a variety of reaction conditions.

Property	Value
Molecular Weight	135.21 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	171-172 °C (at 760 mmHg)
Density	0.896 g/mL at 25 °C
Solubility	Soluble in most organic solvents; sparingly soluble in water.

Synthesis of 2-tert-butylpyridine

The synthesis of **2-tert-butylpyridine** can be achieved through the alkylation of pyridine. A common and effective method involves the reaction of pyridine with a tert-butylating agent, such as tert-butyllithium. This reaction is analogous to the synthesis of more hindered pyridines like 2,6-di-tert-butylpyridine.[2]

Experimental Protocol: Synthesis via Alkylation with tert-butyllithium (Analogous Procedure)



This protocol is adapted from the synthesis of 2,6-di-tert-butylpyridine and can be modified for the synthesis of **2-tert-butylpyridine**.

Materials:

- Pyridine
- tert-butyllithium in pentane
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- A solution of pyridine in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- The flask is cooled to -78 °C in a dry ice/acetone bath.
- A solution of tert-butyllithium in pentane is added dropwise to the pyridine solution over a period of 1-2 hours, maintaining the temperature at -78 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 2-tert-butylpyridine.



Key Applications in Organic Synthesis

The primary utility of **2-tert-butylpyridine** stems from its nature as a sterically hindered, non-nucleophilic base. The bulky tert-butyl group shields the nitrogen atom, preventing it from participating in nucleophilic substitution reactions while still allowing it to act as a proton scavenger. This property is particularly valuable in reactions that are sensitive to acidic byproducts.

Proton Scavenger in Triflate Formation

The formation of vinyl and aryl triflates from ketones and phenols, respectively, using triflic anhydride (Tf₂O) generates triflic acid as a byproduct. This strong acid can lead to undesired side reactions and degradation of acid-sensitive functional groups. **2-tert-butylpyridine** is an excellent base for scavenging this acid without interfering with the triflic anhydride or the desired product.[3][4]

Experimental Protocol: Formation of a Vinyl Triflate

Materials:

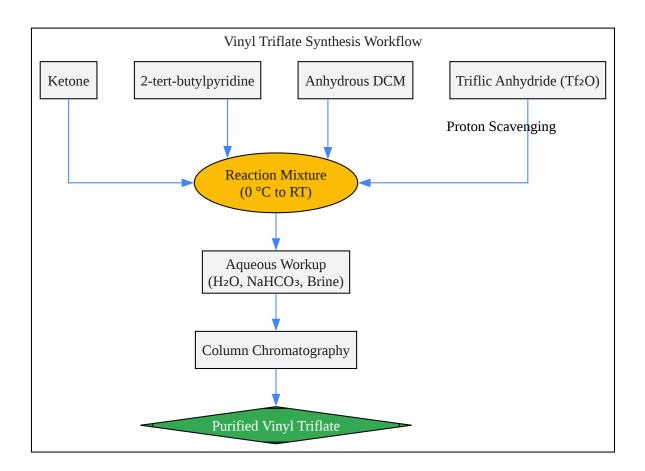
- Ketone
- Triflic anhydride (Tf2O)
- 2-tert-butylpyridine
- Anhydrous dichloromethane (DCM)

Procedure:

- The ketone and 2-tert-butylpyridine are dissolved in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
- The solution is cooled to 0 °C in an ice bath.
- Triflic anhydride is added dropwise to the stirred solution.
- The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.



- The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone.
- Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude vinyl triflate is purified by column chromatography on silica gel.



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Caption: Experimental workflow for the synthesis of vinyl triflates using **2-tert-butylpyridine** as a proton scavenger.

Control Agent in Cationic Polymerization

In living cationic polymerization, stray protons can initiate unwanted polymerization, leading to polymers with broad molecular weight distributions. **2-tert-butylpyridine** and its analogs are used as "proton traps" to scavenge these stray protons, ensuring that polymerization is initiated only by the desired species. This results in better control over the polymerization process and the properties of the resulting polymer.[5][6]

Role in Drug Discovery and Development

Substituted pyridines are important scaffolds in medicinal chemistry. The introduction of a tert-butyl group can enhance the metabolic stability and pharmacokinetic properties of a drug candidate. A notable example is the synthesis of 2-amino-5-tert-butylpyridine, which serves as a valuable fragment in drug discovery programs. This fragment has been shown to possess improved physicochemical properties compared to its aniline analogs.

Safety and Handling

2-tert-butylpyridine is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory tract. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.

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- To cite this document: BenchChem. [2-tert-butylpyridine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266198#2-tert-butylpyridine-cas-number-and-molecular-formula]

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